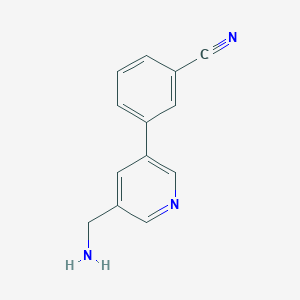
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3 It is characterized by a pyridine ring substituted with an aminomethyl group at the 5-position and a benzonitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.
Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile oxide.
Reduction: The nitrile group can be reduced to form an amine or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitrile oxides.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-4-yl)benzonitrile: Similar structure but lacks the aminomethyl group.
3-amino-5-(pyridin-4-yl)benzonitrile: Similar structure but with an amino group instead of an aminomethyl group.
Uniqueness
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is unique due to the presence of both the aminomethyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.
Eigenschaften
CAS-Nummer |
1346691-58-4 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
3-[5-(aminomethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2 |
InChI-Schlüssel |
OSSVNFFADBKPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



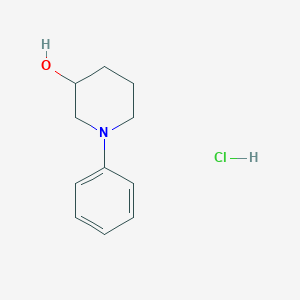

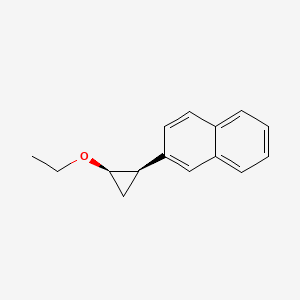
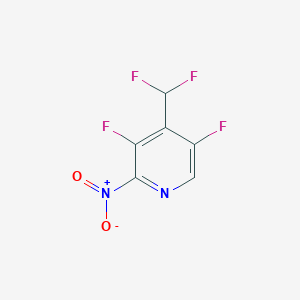

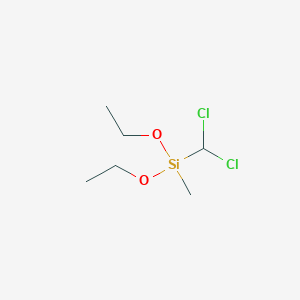
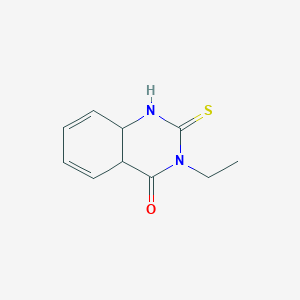
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
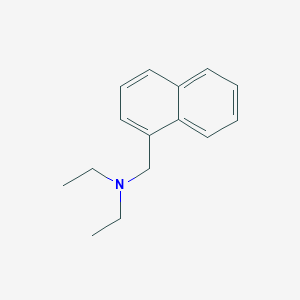
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)

![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
